molecular formula C8H14N4O2 B1476812 2-Azido-1-(3-methoxypiperidin-1-yl)ethan-1-one CAS No. 2097955-18-3

2-Azido-1-(3-methoxypiperidin-1-yl)ethan-1-one

Cat. No. B1476812
CAS RN: 2097955-18-3
M. Wt: 198.22 g/mol
InChI Key: ZPJNTPWRKZLXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-Azido-1-(3-methoxypiperidin-1-yl)ethan-1-one is defined by its molecular formula, C8H14N4O2. Further structural analysis would require more specific information or advanced analytical techniques.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azido-1-(3-methoxypiperidin-1-yl)ethan-1-one are not fully detailed in the available resources. It is known to be a solid compound .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. “2-Azido-1-(3-methoxypiperidin-1-yl)ethan-1-one” can be used as a precursor in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds have significant pharmacological applications, ranging from central nervous system agents to cardiovascular drugs .

Safety and Hazards

Azido compounds are known to be mutagenic and carcinogenic . A small exposure to these impurities may lead to cancer . These impurities may be formed and get incorporated into drug substances or drug products through reagents, catalysts, solvents, or raw materials used in the process of manufacturing drug substances .

properties

IUPAC Name

2-azido-1-(3-methoxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-14-7-3-2-4-12(6-7)8(13)5-10-11-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJNTPWRKZLXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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